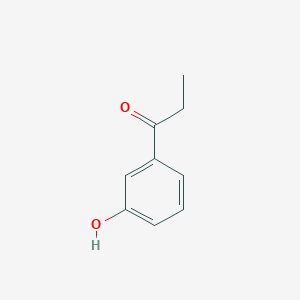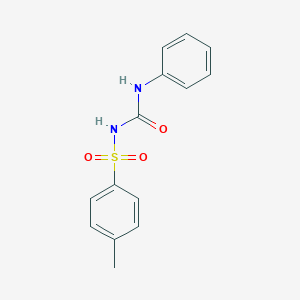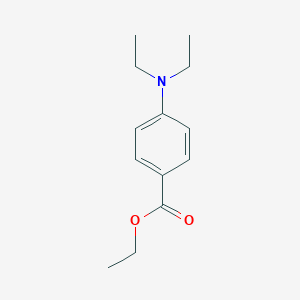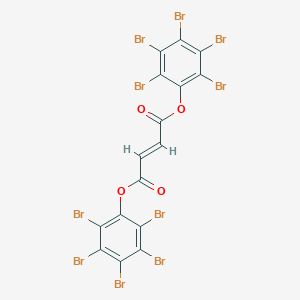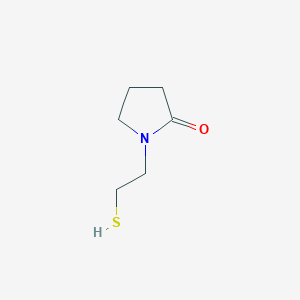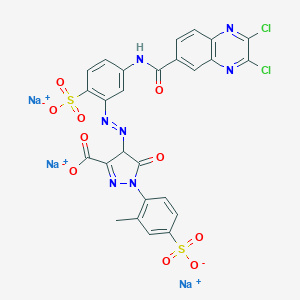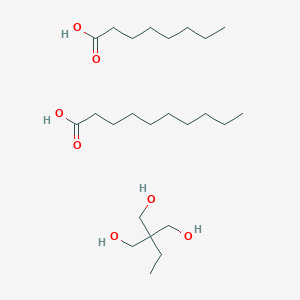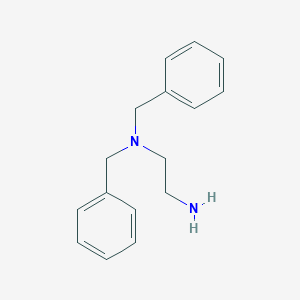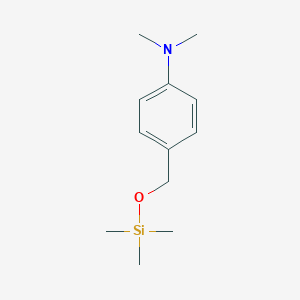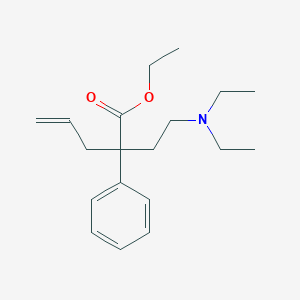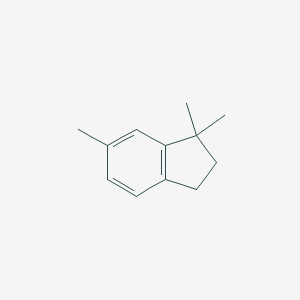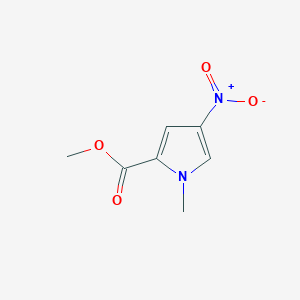
methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrole derivatives, including compounds similar to methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, often involves complex reactions where substituents are introduced to modify the pyrrole ring. An example is the synthesis of pyrrole derivatives through the reaction of 2H-azirines with enamines, leading to a variety of 1H-pyrrole-2-carboxylic acid derivatives with different substituents (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their chemical behavior and properties. Studies have explored the hydrogen-bonded structures of related molecules, revealing complex arrangements like chains of edge-fused rings and sheets formed by hydrogen bonds (Portilla et al., 2007).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, such as nitration, which can be influenced by the presence of substituents. The nitration of pyrrole and its derivatives has been shown to produce different ratios of nitro isomers, indicating the directing effects of substituents on the reaction pathways (Anderson, 1959).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. Research on these compounds often includes the synthesis and characterization of new derivatives to understand their physical behavior (Nural et al., 2018).
Chemical Properties Analysis
The chemical properties of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate and similar compounds, such as reactivity, stability, and acidity, are key to their potential applications in various fields. Studies have investigated the reactivity of pyrrole derivatives with different reagents to synthesize novel compounds with unique properties (Gailius & Stamm, 1992).
Aplicaciones Científicas De Investigación
-
Pharmaceuticals and Medicine
- Pyrrole derivatives are known to be biologically active and can be found in many natural products . They are used in the synthesis of therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
- They are also known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
Organic Chemistry and Synthesis
-
Material Science
-
Pharmaceuticals and Medicine
- Pyrrole derivatives are known to be biologically active and can be found in many natural products . They are used in the synthesis of therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
- They are also known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
Organic Chemistry and Synthesis
-
Material Science
Safety And Hazards
Propiedades
IUPAC Name |
methyl 1-methyl-4-nitropyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-4-5(9(11)12)3-6(8)7(10)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOKAHOXOYKYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374970 | |
| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
CAS RN |
13138-76-6 | |
| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

